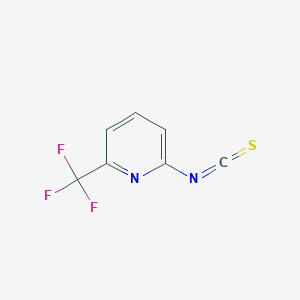

2-Isothiocyanato-6-(trifluoromethyl)pyridine

Description

2-Isothiocyanato-6-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with an isothiocyanate (-N=C=S) group at position 2 and a trifluoromethyl (-CF₃) group at position 4. This structure combines the electron-withdrawing properties of the trifluoromethyl group with the reactivity of the isothiocyanate moiety, making it valuable in medicinal chemistry and agrochemical applications.

Properties

Molecular Formula |

C7H3F3N2S |

|---|---|

Molecular Weight |

204.17 g/mol |

IUPAC Name |

2-isothiocyanato-6-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H3F3N2S/c8-7(9,10)5-2-1-3-6(12-5)11-4-13/h1-3H |

InChI Key |

OZILOYVQDXKOPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N=C=S)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Isothiocyanato-6-(trifluoromethyl)pyridine generally follows the route of converting the corresponding 2-amino-6-(trifluoromethyl)pyridine into the isothiocyanate derivative. This transformation is typically achieved by:

- Formation of a dithiocarbamate intermediate from the amine and carbon disulfide (CS₂),

- Followed by desulfurization to yield the isothiocyanate.

One-Pot Preparation via Dithiocarbamate Intermediate (Iron(III) Chloride Mediated)

A highly efficient and broadly applicable method involves a one-pot reaction starting from the corresponding amine, carbon disulfide, and a base, followed by oxidative desulfurization using aqueous iron(III) chloride. This method was reported by Liu et al. (2014) and is applicable to a wide range of pyridyl isothiocyanates including electron-deficient substrates such as trifluoromethyl-substituted pyridines.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Amine (2-amino-6-(trifluoromethyl)pyridine), CS₂, base (DABCO or NaH) in THF or DMF | Formation of dithiocarbamate salt in situ |

| 2 | Addition of aqueous FeCl₃·6H₂O | Oxidative desulfurization to isothiocyanate |

| 3 | Extraction and purification | Flash chromatography for product isolation |

- When using DABCO as base in THF at room temperature, moderate to good yields (73%–83%) were obtained for related pyridyl isothiocyanates.

- For highly electron-deficient amines like 2-amino-6-(trifluoromethyl)pyridine, the use of sodium hydride (NaH) in DMF at 0 °C followed by CS₂ addition improved nucleophilicity and reaction outcome.

- After 6 hours at room temperature, FeCl₃ aqueous solution is added, and the reaction is stirred for 1 hour to complete conversion.

Yields: Moderate to good yields (up to ~83%) were reported, with some electron-deficient substrates requiring optimization of base and solvent to improve yield.

Stepwise Preparation via Diazonium Salt and Chloride Intermediate

Another approach involves multi-step synthesis starting from 2-amino-6-(trifluoromethyl)pyridine:

| Step | Procedure | Conditions & Notes |

|---|---|---|

| 1 | Diazotization: 2-amino-6-(trifluoromethyl)pyridine treated with sodium nitrite in concentrated HCl at 60–80 °C, then cooled to 0 °C to form diazonium salt | Molar ratios: HCl (3–5 equiv), NaNO₂ (1.0–1.1 equiv); reaction time 1–2 h |

| 2 | Reduction: Addition of stannous chloride in 15–19% HCl at 50–70 °C with dropwise addition of diazonium salt; reaction for 1.5–4.5 h | Stannous chloride (1.0–1.3 equiv); pH adjusted to 9–11 after reaction; extraction with ethyl acetate |

| 3 | Hydrolysis and recrystallization: Treatment with potassium hydroxide in tert-butanol, followed by extraction and recrystallization | Final product obtained after purification steps; yields reported as high; reaction conditions mild |

This method produces 2-chloro-6-(trifluoromethyl)pyridine as an intermediate, which can be further converted to the isothiocyanate by reaction with thiophosgene or other sulfur-transfer reagents.

Use of Thiophosgene and Related Reagents

Thiophosgene (CSCl₂) is a classical reagent for converting amines to isothiocyanates. For example, the reaction of 2-amino-6-(trifluoromethyl)pyridine with thiophosgene in the presence of a base such as triethylamine yields the corresponding isothiocyanate intermediate.

$$

\text{2-amino-6-(trifluoromethyl)pyridine} + \text{CSCl}_2 \xrightarrow{\text{base}} \text{2-isothiocyanato-6-(trifluoromethyl)pyridine}

$$

This method is straightforward but requires careful handling of toxic thiophosgene and may produce impurities such as thioureas.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| One-pot dithiocarbamate + FeCl₃ | 2-amino-6-(trifluoromethyl)pyridine | CS₂, DABCO or NaH, FeCl₃, THF or DMF | 73–83 | Mild conditions, good yields | Electron-deficient substrates may require optimization |

| Diazonium salt route | 2-amino-6-(trifluoromethyl)pyridine | NaNO₂/HCl, SnCl₂/HCl, KOH, tert-butanol | High (not quantified) | Well-established, scalable | Multi-step, uses heavy metals |

| Thiophosgene reaction | 2-amino-6-(trifluoromethyl)pyridine | Thiophosgene, base (TEA) | Moderate to high | Simple, direct | Toxic reagents, impurity formation |

| Continuous flow (related compounds) | Aniline derivatives | Thiophosgene, bases (carbonate salts) | ~45 | Safer, scalable, environmentally friendly | Lower yield, requires flow setup |

Summary and Recommendations

- The one-pot iron(III) chloride-mediated desulfurization of dithiocarbamate salts is a robust and versatile method for preparing 2-Isothiocyanato-6-(trifluoromethyl)pyridine, especially when optimized with strong bases like sodium hydride for electron-deficient substrates.

- The diazonium salt reduction route offers an alternative multi-step pathway with mild conditions and high purity but involves more steps and metal reagents.

- The thiophosgene method is classical and direct but less favored due to toxicity and impurity issues.

- Emerging continuous flow techniques for related trifluoromethyl isothiocyanates suggest potential for safer, scalable synthesis, which could be adapted for this compound.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols.

Sulfonyl Derivatives: Formed from oxidation reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

2-Isothiocyanato-6-(trifluoromethyl)pyridine is a chemical compound with applications in chemical and biological research, particularly in enzyme inhibition and protein modification. The compound's structure features an isothiocyanate group and a trifluoromethyl group, which contribute to its reactivity and biological activity.

Synthesis and Properties

The synthesis of 2-Isothiocyanato-6-(trifluoromethyl)pyridine typically involves reacting 6-(trifluoromethyl)pyridine with thiophosgene (CSCl₂) under controlled conditions and an inert atmosphere to minimize side reactions. Dichloromethane is often used as a solvent, and bases like triethylamine are used to neutralize hydrochloric acid produced during the reaction.

The trifluoromethyl group enhances lipophilicity, which allows the compound to penetrate biological membranes more effectively. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes.

Applications in Scientific Research

2-Isothiocyanato-6-(trifluoromethyl)pyridine is used as a building block in chemical research. Studies have shown that it can modify proteins through covalent bonding, making it useful for understanding enzyme mechanisms and developing potential therapeutic inhibitors.

Enzyme Inhibition

The biological activity of 2-Isothiocyanato-6-(trifluoromethyl)pyridine has been studied for its potential as an enzyme inhibitor. The isothiocyanate functional group can react with nucleophilic sites on proteins, leading to covalent modifications that may alter enzyme activity. This property makes it a candidate for studies focusing on enzyme inhibition and protein modification, with implications in drug development and therapeutic applications.

Protein Modification

2-Isothiocyanato-6-(trifluoromethyl)pyridine's capacity to modify proteins through covalent bonding is particularly useful in understanding enzyme mechanisms. The specific interactions depend largely on the nucleophilicity of the target site on the protein and the environmental conditions during the reaction. Research has demonstrated that this compound can selectively target cysteine residues within proteins, which are crucial for various biological processes.

Structural Similarities and Uniqueness

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-6-(trifluoromethyl)pyridine involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target molecule, leading to various biological effects. The trifluoromethyl group contributes to the compound’s lipophilicity and metabolic stability, enhancing its overall efficacy.

Comparison with Similar Compounds

Key Findings :

- Trifluoromethyl vs. Methyl/Methoxy : The trifluoromethyl group (electron-withdrawing) in 9f and 9g confers moderate neuroprotection, while methyl (9i) and methoxy (9l) groups (electron-donating) enhance activity but may compromise stability .

- Positional Sensitivity : Substituents at position 4 (e.g., 9i) show higher biological impact than those at position 3 (e.g., 9j), suggesting steric or electronic preferences in target binding .

Functional Group Comparisons

The isothiocyanate group in 2-isothiocyanato-6-(trifluoromethyl)pyridine distinguishes it from carbamates, thioethers, and other derivatives. For instance:

- Thio-(trifluoromethyl) Benzylamine (9h) : Exhibits 93% cell viability at 0.3 μM, outperforming carbamate analogues (e.g., 9g at 77% viability). This highlights the superior bioactivity of sulfur-containing groups .

- Carbamate Derivatives (Patent Compounds) : Compounds like tyclopyrazoflor and sarolaner in use carbamoyl or sulfonyl groups for pesticidal activity, indicating broader agrochemical utility compared to isothiocyanates .

Biological Activity

2-Isothiocyanato-6-(trifluoromethyl)pyridine (ITFP) is a compound that has gained attention in biological research due to its unique structural features and potential applications in enzyme inhibition and protein interactions. This article explores the biological activity of ITFP, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

Molecular Formula : C₇H₄F₃N₂S

Molecular Weight : 221.18 g/mol

The compound features a pyridine ring with an isothiocyanate group and a trifluoromethyl group, which significantly influence its reactivity and biological properties. The isothiocyanate group can react with nucleophilic sites on proteins, enabling covalent modifications that may alter enzyme activity.

Mechanisms of Biological Activity

- Enzyme Inhibition : ITFP has been identified as a potential enzyme inhibitor. The isothiocyanate functional group allows it to form covalent bonds with active site residues in enzymes, thereby inhibiting their function. This property is particularly valuable in drug development where targeting specific enzymes can lead to therapeutic interventions.

- Protein Modification : The reactivity of ITFP with proteins can lead to significant changes in protein structure and function. This aspect is crucial for understanding enzyme mechanisms and developing inhibitors that could be used in various therapeutic contexts.

Study 1: Enzyme Interaction

A study investigated the interaction of ITFP with various enzymes, demonstrating its ability to inhibit specific enzymatic activities through covalent modification. The results indicated that the presence of the trifluoromethyl group enhances the compound's binding affinity to target enzymes, making it a promising candidate for further research in drug design.

Comparative Analysis

To better understand the unique attributes of ITFP, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 3-Isothiocyanato-2-(trifluoromethyl)pyridine | Isothiocyanate group at position 3 | High |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Chlorine substituents instead of isothiocyanate | Moderate |

| 3-Chloro-2-isothiocyanato-5-(trifluoromethyl)pyridine | Contains chlorine along with isothiocyanate | Moderate |

| 6-(Difluoromethyl)pyridin-2-amine | Contains difluoromethyl instead of trifluoromethyl | High |

| 5-Bromo-6-trifluoromethylpyridin-2-ylamine | Bromine substituent instead of isothiocyanate | Moderate |

The comparison highlights how the specific positioning of functional groups in ITFP contributes to its distinct reactivity patterns, making it particularly valuable for biological studies focused on enzyme inhibition and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Isothiocyanato-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves substituting a halogen (e.g., chloro or iodo) at the 2-position of a trifluoromethylpyridine precursor with an isothiocyanate group. For example, reacting 2-chloro-6-(trifluoromethyl)pyridine with ammonium thiocyanate (NH₄SCN) under anhydrous conditions in polar aprotic solvents (e.g., DMF) at 80–100°C achieves substitution . Catalysts like copper(I) iodide may enhance efficiency. Yield optimization requires strict control of moisture, as water can hydrolyze the isothiocyanate group to thiourea derivatives.

Q. What spectroscopic techniques are most effective for characterizing 2-Isothiocyanato-6-(trifluoromethyl)pyridine?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming the presence and electronic environment of the trifluoromethyl group (δ ≈ -60 to -70 ppm) .

- IR Spectroscopy : Detects the isothiocyanate stretching vibration (~2050–2150 cm⁻¹), distinguishing it from thioureas or thiols .

- LC-MS : Validates purity and molecular weight, with fragmentation patterns confirming substituent positions.

Q. How does the trifluoromethyl group affect the compound’s stability under varying pH conditions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances stability in acidic conditions by reducing electron density on the pyridine ring. However, in basic media (pH > 10), the isothiocyanate group may hydrolyze to thiourea. Accelerated stability studies using HPLC under controlled pH (e.g., phosphate buffers) and thermal stress (40–60°C) are recommended to quantify degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the isothiocyanate group in nucleophilic additions with biomolecules?

- Methodological Answer : The isothiocyanate group reacts with amines (e.g., lysine residues) to form thiourea adducts. Kinetic studies using stopped-flow spectroscopy reveal that the trifluoromethyl group increases the electrophilicity of the isothiocyanate, accelerating reaction rates by ~30% compared to non-fluorinated analogs. Computational modeling (DFT) further supports this by showing reduced electron density at the isothiocyanate carbon .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Discrepancies arise from solvent polarity and hydration effects. Systematic solubility studies in DMSO, acetonitrile, and aqueous-organic mixtures (e.g., H₂O:EtOH) using gravimetric analysis or UV-Vis spectroscopy show that solubility increases with solvent polarity but decreases in water due to hydrophobic trifluoromethyl and pyridine interactions. Adding surfactants (e.g., Tween-80) improves aqueous dispersibility for biological assays .

Q. What strategies mitigate competing side reactions during functionalization of 2-Isothiocyanato-6-(trifluoromethyl)pyridine?

- Methodological Answer : Competing hydrolysis or dimerization can be minimized by:

- Using anhydrous solvents (e.g., THF) and inert atmospheres.

- Employing scavengers like molecular sieves to trap water.

- Lowering reaction temperatures (<50°C) for nucleophilic additions.

- Monitoring progress via TLC or in situ IR to terminate reactions at optimal conversion .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets, while the isothiocyanate forms covalent bonds with catalytic cysteine residues. Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies binding constants (Kd) .

Key Research Gaps and Recommendations

- Stereoelectronic Effects : Further DFT studies to map the electronic impact of trifluoromethyl and isothiocyanate groups on aromatic ring reactivity.

- Biological Screening : Prioritize assays against cysteine-dependent enzymes (e.g., caspases) to exploit covalent binding .

- Green Synthesis : Explore catalytic systems (e.g., Pd/ligand complexes) for halogen substitution to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.